6-Methyl-5-oxothiomorpholine-3-carboxylic acid
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Overview
Description
6-Methyl-5-oxothiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C6H9NO3S and a molecular weight of 175.21 g/mol It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of 6-methylthiomorpholine-3-carboxylic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-oxothiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, alcohols, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Amides, esters.
Scientific Research Applications
6-Methyl-5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit bacterial growth by binding to ribosomes and interfering with protein synthesis . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
6-Methyl-5-oxothiomorpholine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Oxothiomorpholine-3-carboxylic acid: This compound lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.
Thiomorpholine-3-carboxylic acid: This compound lacks both the methyl and oxo groups, resulting in different chemical and biological properties.
Properties
IUPAC Name |
6-methyl-5-oxothiomorpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-3-5(8)7-4(2-11-3)6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFTZLOJRRSNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613432 |
Source
|
Record name | 6-Methyl-5-oxothiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14226-95-0 |
Source
|
Record name | 6-Methyl-5-oxothiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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